Isoform Selectivity: Tenapanor Demonstrates >2,000-Fold Selectivity for NHE3 Versus Related NHE Isoforms
Tenapanor demonstrates exceptional selectivity for NHE3 compared to other sodium-hydrogen exchanger isoforms and intestinal transporters. In standardized in vitro selectivity panels, tenapanor inhibited human NHE3 with an IC50 of 5 nM. In contrast, the related isoforms NHE1 and NHE2, as well as other intestinal transporters including NaPiIIb, TGR5, ASBT, and Pit-1, showed IC50 values exceeding 10 μM [1]. This selectivity profile ensures that experimental outcomes reflect NHE3-specific pharmacology rather than off-target effects. Parallel studies with the alternative NHE3 inhibitor SAR218034 have not reported comparable selectivity data in peer-reviewed literature .
| Evidence Dimension | In vitro inhibitory potency (IC50) across sodium-hydrogen exchanger isoforms and related transporters |
|---|---|
| Target Compound Data | Tenapanor: Human NHE3 IC50 = 5 nM |
| Comparator Or Baseline | Tenapanor tested against: Human NHE1 IC50 >10 μM; Human NHE2 IC50 >10 μM; NaPiIIb IC50 >10 μM; TGR5 IC50 >10 μM; ASBT IC50 >10 μM; Pit-1 IC50 >10 μM |
| Quantified Difference | Selectivity window >2,000-fold (5 nM vs >10,000 nM) for NHE3 versus NHE1 and NHE2 |
| Conditions | In vitro transporter inhibition assays using recombinant human protein expression systems |
Why This Matters
This high degree of isoform selectivity minimizes confounding off-target pharmacology in both in vitro and in vivo experimental models, enabling cleaner interpretation of NHE3-specific biological effects.
- [1] Chemical Probes Portal. TENAPANOR: Inhibitor of SLC9A3 (NHE3). Off-Target Selectivity Assessments. Last updated: June 28, 2022. View Source
